Trichloropropylphosphate

Description

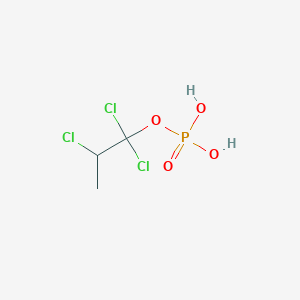

Structure

3D Structure

Properties

CAS No. |

58888-75-8 |

|---|---|

Molecular Formula |

C3H6Cl3O4P |

Molecular Weight |

243.41 g/mol |

IUPAC Name |

1,1,2-trichloropropyl dihydrogen phosphate |

InChI |

InChI=1S/C3H6Cl3O4P/c1-2(4)3(5,6)10-11(7,8)9/h2H,1H3,(H2,7,8,9) |

InChI Key |

LOOCNDFTHKSTFY-UHFFFAOYSA-N |

SMILES |

CC(C(OP(=O)(O)O)(Cl)Cl)Cl |

Canonical SMILES |

CC(C(OP(=O)(O)O)(Cl)Cl)Cl |

Synonyms |

trichloropropylphosphate |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Trichloropropylphosphate

Chemical Reaction Pathways for Trichloropropyl Phosphate (B84403) Production

The primary method for producing Trichloropropyl phosphate involves the reaction of a phosphorus compound with an alkylene oxide. atamanchemicals.com This process can be carried out in either a batch or continuous manner within a closed reactor system. atamanchemicals.com

Reactant Systems and Stoichiometric Considerations

The most common reactants used in the synthesis of TCPP are phosphorus oxychloride (POCl₃) and propylene (B89431) oxide (C₃H₆O). atamanchemicals.comgoogle.com The stoichiometry of this reaction is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction. pressbooks.pubwikipedia.orglibretexts.org In an ideal reaction, one mole of phosphorus oxychloride reacts with three moles of propylene oxide to produce one mole of trichloropropyl phosphate.

However, the actual molar ratio used in industrial processes can vary. For instance, a patent describes a process where the phosphorus oxychloride to propylene oxide ratio ranges from 1:3.09 to 1:3.50 mol/mol. google.com This slight excess of propylene oxide helps to ensure the complete reaction of the phosphorus oxychloride. The balanced chemical equation, which provides the mole ratio between reactants and products, is fundamental to these calculations. libretexts.org

Catalytic Systems and Reaction Kinetics in Trichloropropyl Phosphate Synthesis

Catalysts are employed to increase the rate of the reaction between phosphorus oxychloride and propylene oxide. longdom.orgnih.gov Lewis acid catalysts are commonly used in this process. google.comgoogle.com Aluminum trichloride (B1173362) (AlCl₃) is a frequently mentioned catalyst in the literature. google.comgoogle.com Another example includes the use of aqueous titanium trichloride solutions. google.com The catalyst facilitates the reaction by providing an alternative reaction pathway with a lower activation energy. longdom.org

Process Optimization and Yield Enhancement Strategies in Industrial Production

Several strategies are employed to optimize the industrial production of TCPP and enhance its yield. One key aspect is the control of reaction conditions. This includes maintaining the optimal temperature and pressure, as well as the precise addition rate of reactants. google.com The reaction is often followed by a period of continued reaction at a set temperature to ensure completion. google.com

Minimizing the water content in the reactants is a crucial step for improving yield. google.com A patented method involves dehydrating the propylene oxide to a water content below 100 ppm before reacting it with phosphorus oxychloride, which has been shown to significantly increase the product yield. google.com

Another optimization strategy involves the careful control of reactant ratios. As mentioned earlier, using a slight excess of propylene oxide can drive the reaction to completion. google.com Furthermore, a patent suggests that adding a small amount of water (0.01 to 0.06 percent of phosphorus oxychloride by mass) and TCPP (2 to 12 percent of phosphorus oxychloride by mass) before the reaction can improve the quality of the final product. google.com

The choice between a batch or continuous process also represents a key optimization decision, depending on the desired production scale and other economic factors. atamanchemicals.com

Advanced Purification Techniques for Trichloropropyl Phosphate Synthesis

After the initial reaction, the crude TCPP product contains various impurities that must be removed to meet quality standards. These impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst. atamanchemicals.comresearchgate.net

Removal of Impurities and Byproducts

A common purification method involves a series of washing and neutralization steps. The crude product is first washed with an alkali solution, such as sodium hydroxide (B78521) (NaOH), to neutralize acidic impurities and remove the catalyst. google.comgoogle.com This is followed by washing with water to remove any remaining salts and other water-soluble impurities. google.com The water layer is then separated from the organic TCPP layer. google.com

Distillation is another critical step in the purification process to obtain the final, high-purity product. google.comgoogle.com This process separates TCPP from compounds with different boiling points.

Specific impurities, such as TCPP ether, can form due to the presence of moisture during the reaction. google.com A patented method to reduce the TCPP ether content to less than 1000 ppm involves using deeply dehydrated propylene oxide. google.com Another impurity that can affect the product's color and odor is the formation of aldehyde compounds. google.com A method to remove these involves treating the crude product with an oxidizing agent solution before the final distillation. google.com

The following table summarizes common impurities and their removal methods:

| Impurity | Source | Removal Method |

| Acidic Impurities | Byproducts of the reaction | Alkali washing (e.g., with NaOH solution) google.comgoogle.com |

| Residual Catalyst | Added to facilitate the reaction | Alkali washing google.comgoogle.com |

| TCPP Ether | Reaction with moisture in propylene oxide | Use of dehydrated propylene oxide google.com |

| Aldehyde Compounds | Oxidation of propylene oxide | Treatment with an oxidizing agent google.com |

| Unreacted Reactants | Incomplete reaction | Distillation google.comgoogle.com |

Quality Control and Analytical Characterization during Purification

Throughout the purification process, rigorous quality control and analytical characterization are essential to ensure the final product meets specifications. Various analytical techniques are employed to monitor the purity of TCPP and quantify any remaining impurities.

Gas chromatography (GC) is a widely used technique for analyzing the composition of the TCPP product. google.com It can be used to identify and quantify the main component as well as impurities like TCPP ether. google.comgoogle.com A specific GC method with flame photometric detection has been validated for the quantitation of TCPP in biological matrices, demonstrating the precision of this analytical approach. nih.gov

Other quality parameters that are monitored include the acid number and the color number of the product. google.com The acid number indicates the amount of residual acidic impurities, while the color number is a measure of the product's clarity and purity. google.com For instance, one patented method aims to reduce the color number of the final TCPP product to below 30. google.com

Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used for the unambiguous structure determination of impurities. spirochem.com

Environmental Distribution and Transport Dynamics of Trichloropropylphosphate

Occurrence and Spatiotemporal Distribution in Aquatic Environments

The aquatic environment is a significant sink for TCPP released from various sources, including industrial and domestic wastewater, landfill leachate, and atmospheric deposition. Its physicochemical properties, such as moderate water solubility and resistance to degradation, facilitate its persistence and transport in aquatic systems.

TCPP is frequently detected in surface waters, including rivers and lakes, across the globe. Concentrations can vary significantly depending on the proximity to urban and industrial areas, which are major sources of contamination. For instance, a study in Romania found that TCPP was the dominant organophosphate flame retardant in surface waters, with concentrations ranging from 0.73 to 1036 ng/L. In contrast, studies in other regions have reported different concentration ranges, reflecting the diverse sources and environmental conditions.

Limited data is available on the occurrence of TCPP in groundwater. However, its presence in landfill leachates suggests a potential for groundwater contamination. A report from the Minnesota Pollution Control Agency indicated the detection of the related compound tris(1,3-dichloro-2-propyl)phosphate (TDCPP) in groundwater wells, highlighting the need for more extensive monitoring of these compounds in groundwater resources. Further research is required to fully understand the extent of TCPP contamination in groundwater and the hydrogeological factors influencing its transport and fate.

Table 1: Concentrations of Trichloropropylphosphate (TCPP) in Surface Waters from Various Locations

| Location | Water Body Type | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Romania | Rivers | 0.73 - 1036 | |

| Germany | Rivers | up to 1700 | |

| Sweden | Rivers | up to 2000 | |

| USA | Rivers | up to 4765 | |

| China | Rivers | <54 | |

| Austria | Rivers | <674 |

Wastewater treatment plants (WWTPs) are significant point sources of TCPP to the aquatic environment. The compound enters WWTPs through domestic and industrial wastewater streams. Conventional wastewater treatment processes have been shown to be largely ineffective at removing TCPP, leading to its discharge in final effluents.

Several studies have documented the presence of TCPP in both the influent and effluent of WWTPs. For example, a study of five WWTPs in Romania reported average TCPP concentrations in influent ranging from 1301 to 1711 ng/L, with effluent concentrations between 757 and 1299 ng/L. This indicates a removal efficiency of less than 50%. Similarly, a German study found mean concentrations of 520 ng/L in the influent and 380 ng/L in the effluent of a WWTP. Due to its hydrophobicity, a portion of TCPP partitions to sewage sludge during treatment. The same German study reported mean TCPP concentrations in sewage sludge of 5100 ng/g dry weight.

Table 2: Concentrations of this compound (TCPP) in Wastewater Treatment Plant (WWTP) Influent and Effluent

| Location | Influent Concentration Range (ng/L) | Effluent Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Romania | 1301 - 1711 (average) | 757 - 1299 (average) | |

| Germany | 520 (mean) | 380 (mean) | |

| Sweden | up to 2500 | up to 2000 | |

| USA | up to 1244 | up to 4765 | |

| China | up to 3872 | <54 | |

| Australia | up to 2500 | Not specified |

The presence of TCPP in surface and groundwater, which often serve as sources for drinking water, raises concerns about its potential occurrence in finished drinking water. While data on TCPP concentrations in treated drinking water is scarce, some studies have investigated its presence in drinking water sources.

A factsheet from the Minnesota Department of Health on the related compound TDCPP noted that it was not found above 0.5 parts per billion (ppb) in a United States Geological Survey (USGS) study of municipal water supplies. However, the presence of TCPP in raw water sources indicates a potential risk of contamination of drinking water supplies. The effectiveness of various drinking water treatment processes in removing TCPP is an area that requires further investigation to ensure the safety of public water systems.

Atmospheric Presence and Global Transport of this compound

The atmosphere is a crucial pathway for the long-range transport and global distribution of semi-volatile organic compounds like TCPP. Its release from consumer products into indoor and outdoor air, followed by atmospheric transport, contributes to its presence in remote ecosystems far from its sources.

Evidence suggests that TCPP can undergo long-range atmospheric transport, leading to its deposition in remote regions such as the Arctic and Antarctica. The detection of organophosphate flame retardants in the air of these pristine environments indicates their potential for global distribution. This transport occurs through a process of volatilization, atmospheric transport, and subsequent deposition. While specific concentration data for TCPP in Arctic air samples is limited in readily available literature, the presence of this class of compounds underscores the global nature of this contamination issue.

Indoor environments are significant reservoirs of TCPP due to the widespread use of products containing this flame retardant. TCPP can leach or abrade from these products and accumulate in indoor air and dust. Numerous studies have reported high concentrations of TCPP in indoor dust and air from various microenvironments, often exceeding outdoor levels.

For instance, a study in Guangzhou, China, found that TCPP was the second most abundant organophosphate ester in indoor air, with a mean concentration of 14.52 ng/m³. Another study in Norway reported a median concentration of 128 ng/m³ for TCPP in indoor air. In indoor dust, concentrations can be even higher. A German study detected TCPP in 60-90% of domestic dust samples, with levels ranging from 0.1 to 375 mg/kg. These findings highlight the importance of indoor environments as a primary source of human exposure to TCPP.

Table 3: Concentrations of this compound (TCPP) in Indoor Air and Dust

| Microenvironment | Location | Air Concentration (ng/m³) | Dust Concentration (mg/kg or ng/g) | Reference |

|---|---|---|---|---|

| Various Indoor | Guangzhou, China | 14.52 (mean) | Not specified | |

| Residential | Norway | 128 (median) | Not specified | |

| Domestic | Germany | up to 6,000 (for related TCEP) | 0.1 - 375 mg/kg | |

| Offices | Not specified | 400 - 880 | Not specified | |

| Private Cars | Not specified | 180.3 (median) | Not specified | |

| Homes | North America | Not specified | up to 469 µg/g |

Partitioning and Sorption Behavior in Geologic and Sedimentary Media

The environmental fate and mobility of this compound (TCPP) are significantly influenced by its partitioning and sorption characteristics in soil and sediment. TCPP isomers are generally expected to have high mobility in soil, a prediction based on measured or estimated soil organic carbon-water (B12546825) partitioning coefficients (Koc). wa.gov This high mobility suggests a potential for TCPP to leach through soil and reach groundwater. wa.gov

The sorption behavior of TCPP is closely linked to the organic carbon content of the soil or sediment. science.gov Studies have shown that for more soluble organophosphate esters like TCPP, sorption is dependent on the soil's organic carbon content. science.gov In natural waters that contain suspended sediment, it is expected that the vast majority of TCPP (over 90%) will remain in the aqueous phase rather than sorbing to the particulate matter. However, its moderate to high n-octanol/water partition coefficient (log Kow) values, typically around 2.59, indicate a relatively high affinity for airborne particles and organic matter. cdc.govoup.com

Research indicates that while TCPP adsorbs to soil and sediment, this process is not always permanent. Desorption of TCPP from soil particles has been observed to be significant, with rates of 58.1% or higher. science.gov The interaction is not solely based on hydrophobic interactions; stronger, more specific interactions involving electron donor/acceptor mechanisms or hydrogen bonding can occur between TCPP and the polar functional groups within natural organic matter. researchgate.net Despite its mobility, TCPP is considered to be very stable in water and sediments. wa.gov

Table 1: Physicochemical Properties and Sorption Coefficients of this compound (TCPP)

| Property | Value | Reference |

| Log Kow (n-octanol/water partition coefficient) | ~2.59 | oup.com |

| Log Koc (soil/sediment water sorption coefficient) | ~3.28 | |

| Water Solubility | High | cdc.gov |

| Mobility in Soil | High | wa.gov |

Release Mechanisms from Anthropogenic Sources into the Environment

This compound is released into the environment primarily through various anthropogenic activities and sources, owing to its widespread use as an additive flame retardant. mdpi.comnih.gov As an additive, TCPP is not chemically bound to the polymer matrix of the products it is used in, which facilitates its release over time. nih.govoaepublish.com

Leaching from Consumer and Industrial Products: A primary release pathway is the leaching and volatilization from a multitude of consumer and industrial products. nih.gov TCPP is incorporated into flexible and rigid polyurethane foams used in furniture, insulation, and baby products like car seats and mattresses. wa.govmdpi.comhealthvermont.gov It is also used in textiles, leather, coatings, adhesives, and electronics. mdpi.comhealthvermont.gov Over time, TCPP can migrate out of these materials into the surrounding environment. nih.gov For instance, studies have shown that TCPP can leach from furniture foam and migrate from children's products into artificial sweat. wa.govbham.ac.uk This release is sensitive to temperature, with higher levels observed in the environment during warmer months. wa.gov Consequently, TCPP is one of the most abundant organophosphate flame retardants found in indoor air and household dust. wa.govcdc.govnih.gov

Wastewater Treatment Plants (WWTPs): WWTPs are a major conduit for TCPP entering natural water bodies. mdpi.com The compound enters the wastewater stream through several routes, including the laundering of textiles containing TCPP and the washing of household dust from clothing. nau.edu Studies consistently detect TCPP in both the influent (incoming wastewater) and effluent (treated water) of WWTPs. researchgate.netresearchgate.net The removal efficiency of TCPP in conventional wastewater treatment processes is often low and highly variable. researchgate.netresearchgate.net While some portion of the chemical sorbs to sewage sludge during treatment, a significant amount remains in the effluent that is discharged into rivers and other surface waters. researchgate.net This makes WWTPs a continuous source of TCPP contamination in the aquatic environment. mdpi.com

Table 2: Reported Concentrations of this compound (TCPP) in Wastewater Treatment Plant (WWTP) Influent and Effluent

| Location/Study | Influent Concentration (ng/L) | Effluent Concentration (ng/L) | Reference |

| Germany (Typical Plant) | 520 (mean) | 380 (mean) | researchgate.net |

| Germany (General) | up to 2400 | up to 1700 | researchgate.net |

| USA (General) | up to 1244 | up to 4765 | researchgate.net |

| Sweden | up to 2500 | up to 2000 | researchgate.net |

| Washington State, USA (Marine Park) | 3440 (mean of individual ClOPFRs) | - | nau.edu |

| Washington State, USA (Three Rivers) | 393 (mean of individual ClOPFRs) | - | nau.edu |

Degradation and Transformation Pathways of Trichloropropylphosphate in Environmental and Engineered Systems

Photodegradation Mechanisms and Kinetics

Photodegradation, involving the breakdown of chemical compounds by light, is a significant pathway for the transformation of TCPP in aquatic environments and engineered water treatment systems. This process can occur through direct absorption of light (photolysis) or via reactions with photochemically generated reactive species (indirect photolysis).

Direct Photolysis and Radical-Induced Oxidation Pathways

Direct photolysis of TCPP is generally considered a slow process. However, the presence of photosensitizers or the generation of reactive oxygen species (ROS) can significantly accelerate its degradation. Radical-induced oxidation, particularly by hydroxyl radicals (•OH), is a primary mechanism for the transformation of TCPP. The hydroxyl radical is a powerful, non-selective oxidant that can readily attack the TCPP molecule. nih.gov The main degradation pathway is often initiated by •OH-induced hydroxylation. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for Trichloropropylphosphate Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comsapub.orgresearchgate.netnih.govmdpi.com These processes are particularly effective for the degradation of persistent organic pollutants like TCPP.

The UV/H₂O₂ system is a widely studied AOP for the degradation of TCPP. nih.govresearchgate.netnih.gov In this process, the photolysis of hydrogen peroxide (H₂O₂) by UV irradiation generates highly reactive hydroxyl radicals (•OH). frontiersin.org

UV + H₂O₂ → 2 •OH

These hydroxyl radicals then attack the TCPP molecule, leading to its degradation. The degradation of TCPP in a UV/H₂O₂ system typically follows pseudo-first-order kinetics. nih.govresearchgate.netnih.gov The second-order rate constant for the reaction between TCPP and the hydroxyl radical has been determined to be approximately 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net The efficiency of the UV/H₂O₂ process is influenced by factors such as the concentration of H₂O₂, pH, and the presence of other water constituents like bicarbonate, nitrate (B79036), and humic acid. nih.govresearchgate.net

Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), is another effective AOP for TCPP degradation. nih.govtandfonline.com When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which subsequently degrade TCPP. mdpi.comhnu.edu.cn

The degradation of TCPP using TiO₂ photocatalysis also generally follows pseudo-first-order kinetics. nih.govtandfonline.comnsf.gov Studies have shown that TiO₂ nanosheets with exposed (001) crystal planes can be particularly effective, achieving up to 95% removal of TCPP in 360 minutes. nih.govtandfonline.com The primary reactive species responsible for degradation in this system is the hydroxyl radical. nih.govtandfonline.com The process leads to the decomposition of TCPP into smaller organic molecules and the release of chloride and phosphate (B84403) ions. nih.govtandfonline.com

Identification of Photodegradation Intermediates and Mineralization Products

The degradation of TCPP through photodegradation processes results in the formation of various transformation products (TPs) and, ultimately, mineralization to inorganic compounds.

During UV/H₂O₂ treatment, several organic TPs have been identified, primarily through OH-radical-induced hydroxylation. nih.govresearchgate.net The degradation process involves the cleavage of the P-O-C bonds and can lead to the formation of chlorinated alcohols and aldehydes. researchgate.net Eventually, these intermediates can be further oxidized to smaller organic acids. researchgate.net

Complete mineralization of TCPP results in the formation of carbon dioxide (CO₂), water (H₂O), chloride ions (Cl⁻), and phosphate ions (PO₄³⁻). nih.govtandfonline.comresearchgate.net Studies have shown significant mineralization of TCPP during AOPs. For instance, in a UV/H₂O₂ system, approximately 64.2% of the total organic carbon (TOC) was mineralized in 12 hours, with a 96% recovery of chlorine as chloride ions and 50% recovery of phosphorus as phosphate ions. nih.govresearchgate.net In TiO₂ photocatalysis, near-complete mineralization has been reported, with the release of stoichiometric amounts of chloride and phosphate ions and a TOC loss of over 95%. nsf.gov

Interactive Data Table: Photodegradation of TCPP

| Process | Key Findings | Reference |

| UV/H₂O₂ | Follows pseudo-first-order kinetics. Second-order rate constant with •OH is 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. Significant mineralization (64.2% TOC removal in 12h). | nih.govresearchgate.net |

| TiO₂ Photocatalysis | Follows pseudo-first-order kinetics. 95% removal in 360 min with TiO₂ (001) nanosheets. Leads to mineralization into CO₂, H₂O, Cl⁻, and PO₄³⁻. | nih.govtandfonline.comnsf.gov |

Biodegradation Processes and Microbial Pathways

Biodegradation offers an environmentally friendly and potentially cost-effective method for the removal of TCPP from contaminated environments. Several microorganisms have been identified that can degrade TCPP, utilizing it as a source of phosphorus or carbon.

Research has shown that certain bacterial strains can effectively degrade TCPP. For instance, Providencia rettgeri, isolated from contaminated sediment, was able to decompose 34.7% of TCPP (at an initial concentration of 1 mg/L) within 5 days by using it as a unique phosphorus source. nih.gov The primary degradation pathway by this bacterium involves the hydrolysis of the phosphoester bonds, leading to the formation of bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate. nih.gov Both intracellular and extracellular enzymes were found to be involved in the degradation process. nih.gov

Other studies have highlighted the role of phosphotriesterases (PTEs) in the hydrolysis of organophosphate flame retardants. acs.org While typical PTEs are often ineffective against compounds like TCPP due to the lack of a labile bond, novel PTEs from strains like Sphingobium sp. TCM1 have been shown to catalyze the hydrolysis of such compounds. acs.orgresearchgate.netacs.org This enzyme is capable of hydrolyzing phosphotriesters with simple alcohol leaving groups, suggesting its potential for the bioremediation of a broad range of organophosphorus compounds. acs.org The degradation of TCPP by microbial consortia has also been investigated, with studies identifying dominant genera such as Pseudarthrobacter and Sphingopyxis during the biodegradation process. nih.gov

Interactive Data Table: Biodegradation of TCPP

| Microorganism/Enzyme | Degradation Pathway | Key Findings | Reference |

| Providencia rettgeri | Hydrolysis of phosphoester bonds | Decomposed 34.7% of TCPP (1 mg/L) in 5 days. Utilized TCPP as a phosphorus source. | nih.gov |

| Sphingobium sp. TCM1 (Sb-PTE) | Enzymatic hydrolysis | Capable of hydrolyzing organophosphate flame retardants lacking a labile bond. | acs.orgresearchgate.netacs.org |

| Bacterial Consortium GYY | Hydrolysis, methoxylation | Dominated by Pseudarthrobacter and Sphingopyxis. | nih.gov |

Microbial Degradation in Aqueous and Solid Matrices

The biodegradation of TCPP has been observed in both aqueous and solid environmental matrices. In aqueous environments, microbial degradation is a key process for the removal of organophosphate pollutants. csic.es However, the complex nature of seawater, with its high salt content and dissolved organic carbon, can present challenges to microbial activity. csic.es Studies have shown that while some microorganisms can degrade TCPP, its removal in conventional wastewater treatment plants is often inefficient. For instance, a process designed by the University of Cape Town removed only 11.8% of TCPP. researchgate.net

In solid matrices such as soil and compost, microbial degradation also plays a role. The concentration of TCPP in compost samples has been observed to decrease over time, indicating microbial breakdown. researchgate.net The effectiveness of this degradation is influenced by various environmental factors, including pH, temperature, and the availability of other nutrients. nih.gov

Enzymatic Hydrolysis and Biochemical Transformation Mechanisms

The initial step in the microbial degradation of many organophosphorus compounds is the hydrolysis of the ester bonds. researchgate.net This process is catalyzed by enzymes, which are crucial for the conversion of complex substrates into smaller, more manageable units. lut.fi Enzymatic hydrolysis is considered an environmentally friendly method due to the biodegradable nature of enzymes and the milder operating conditions required compared to chemical hydrolysis. mdpi.com

The conversion of cellulose (B213188) to glucose by cellulase (B1617823) enzymes is a well-understood example of enzymatic hydrolysis. nih.gov This process is vital in the production of bioethanol from lignocellulosic biomass and highlights the potential of using specific enzymes for targeted degradation of pollutants like TCPP. nih.govresearchgate.net Dehalogenases are another class of enzymes that catalyze the removal of halogen atoms from organic compounds, a key step in the detoxification of halogenated pollutants. mdpi.com The cytochrome P450 (CYP450) intracellular system has been identified as being responsible for the degradation of some organophosphate flame retardants, involving reactions such as hydroxylation, dealkylation, and dehalogenation. nih.gov

Identification of Biodegradation Metabolites and Metabolic Pathways

Understanding the metabolic pathways and identifying the breakdown products of TCPP is crucial for assessing the completeness and safety of the degradation process. For other organophosphates, such as tricresyl phosphates (TCPs), studies have proposed degradation pathways. For instance, Brevibacillus brevis has been shown to degrade different isomers of TCP, with similar metabolic pathways observed for each. researchgate.netnih.gov During this process, the metabolism of the bacteria leads to the release and absorption of various ions and the production of organic acids. researchgate.netnih.gov

For the related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP), two possible metabolic pathways have been identified in Micrococcus luteus ML. nih.gov Research on other organophosphate flame retardants has also shed light on potential degradation pathways, which often involve stepwise hydrolysis. researchgate.net The degradation of TCPP by advanced oxidation processes, such as UV/H2O2, results in the formation of smaller organic molecules and the release of phosphate and chloride ions. researchgate.net

Hydrolytic Degradation and Chemical Stability in Aqueous Solutions

The chemical stability of TCPP in aqueous solutions is a significant factor in its environmental persistence. Hydrolysis, the reaction of a substance with water, is a primary abiotic degradation pathway for many organic compounds. pharmaceutical-journal.comwisdomlib.org The rate of hydrolysis is influenced by factors such as pH and temperature. pharmaceutical-journal.com

TCPP is noted for its good hydrolysis stability compared to other halogenated organic phosphates. atamanchemicals.com It is insoluble in water but soluble in most organic solvents. atamanchemicals.com The degradation of TCPP in water can be significantly enhanced by advanced oxidation processes (AOPs). For example, the UV/H2O2 process has been shown to effectively degrade TCPP in water, following pseudo-first-order kinetics. researchgate.net Similarly, TiO2-based photocatalysis can remove a high percentage of TCPP from aqueous solutions, with the primary reactive species being hydroxyl radicals. researchgate.netresearchgate.net

Integrated Degradation Approaches and Synergistic Effects in Environmental Remediation

Combining different degradation methods can lead to more effective and complete remediation of TCPP-contaminated environments. These integrated approaches often exhibit synergistic effects, where the combined effect is greater than the sum of the individual effects.

One promising strategy is the combination of microbial degradation with other technologies. For instance, the integration of bacterial and fungal systems can lead to a more comprehensive breakdown of complex waste mixtures by leveraging the complementary metabolic pathways of both types of microorganisms. frontiersin.org Another approach involves the use of biochar in combination with phosphate-solubilizing bacteria, which has been shown to enhance the immobilization of heavy metals and could be adapted for organic pollutants. nih.gov The biochar provides a supportive environment for the bacteria, promoting their metabolic activity. nih.gov

Plant-microorganism combined bioremediation is another effective and sustainable method. nih.gov The synergistic interaction between wetland plants and anaerobic bacterial consortia has been demonstrated to significantly enhance the removal and dechlorination of chlorinated hydrocarbons from soil. nih.gov Advanced oxidation processes can also be integrated with biological treatments. For example, using magnetic biochar with UV-driven AOPs has shown superior performance in eliminating residual contaminants. researchgate.net

Below is a data table summarizing the degradation approaches for this compound.

| Degradation Approach | System/Matrix | Key Findings |

| Microbial Degradation | Aqueous (Wastewater) | Inefficient removal in conventional treatment plants (e.g., 11.8% removal). researchgate.net |

| Solid (Compost) | TCPP concentration decreases over time, indicating microbial breakdown. researchgate.net | |

| Isolation of Microorganisms | Contaminated Soil | Enrichment cultures used to isolate bacteria from genera like Xanthomonas, Pseudomonas, and Rhizobium capable of degrading similar compounds. nih.gov |

| Enzymatic Hydrolysis | General | Initial degradation step often involves hydrolysis of ester bonds by enzymes like dehalogenases and cytochrome P450. researchgate.netmdpi.comnih.gov |

| Hydrolytic Degradation | Aqueous Solution | TCPP has good hydrolysis stability but can be effectively degraded by AOPs like UV/H2O2 and TiO2 photocatalysis. researchgate.netresearchgate.netatamanchemicals.com |

| Integrated Approaches | Soil, Water | Synergistic effects observed with combined plant-microorganism systems, bacterial-fungal consortia, and biochar-bacteria combinations. frontiersin.orgnih.govnih.gov |

Analytical Methodologies for the Detection and Quantification of Trichloropropylphosphate and Its Metabolites

Chromatographic Techniques and Mass Spectrometry for Trace Analysis

Chromatographic separation, followed by mass spectrometric detection, forms the cornerstone of modern analytical strategies for TCPP. This combination allows for the effective separation of TCPP from complex sample matrices and its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds like TCPP. google.comchinesestandard.net The methodology involves injecting a prepared sample extract into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. google.com

Several studies have detailed specific GC-MS methods for TCPP determination. For instance, a common approach utilizes a capillary column such as an HP-5MS (30m x 0.25mm x 0.25µm) or equivalent. google.comchinesestandard.net A typical temperature program might start at an initial temperature of 100°C, hold for a few minutes, and then ramp up in stages to a final temperature of around 300°C to ensure the elution of all target analytes. google.com The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) ionization at 70 eV. google.com The resulting mass spectra, which are characteristic fragmentation patterns for each compound, are used for identification and quantification. google.comresearchgate.net Selective ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of TCPP. google.com GC-MS has been successfully applied to detect TCPP in various matrices, including textiles, leather, plastics, and toys. google.comchinesestandard.netcec.org

Table 1: Exemplary GC-MS Parameters for TCPP Analysis

| Parameter | Setting | Reference |

| Chromatographic Column | HP-5MS (30m x 0.25mm x 0.25µm) or equivalent | google.com, chinesestandard.net |

| Injection Mode | Splitless | nih.gov |

| Injector Temperature | 250°C - 300°C | nih.gov, chinesestandard.net |

| Carrier Gas | Helium | nih.gov |

| Oven Temperature Program | Initial 100-125°C, ramped to 300-340°C | nih.gov, google.com |

| Ionization Mode | Electron Impact (EI) at 70eV | google.com |

| Detector | Mass Spectrometer (Quadrupole, TOF) | google.com, rsc.org |

| Acquisition Mode | Full Scan or Selective Ion Monitoring (SIM) | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For the analysis of TCPP and, more importantly, its less volatile metabolites, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. researchgate.netnih.gov LC-MS is particularly well-suited for polar and thermally labile compounds that are not amenable to GC analysis without derivatization. thermofisher.com

In LC-MS, the sample extract is separated using a liquid mobile phase and a stationary phase packed in a column. Reversed-phase chromatography with a C18 column is commonly employed. rsc.orgnih.gov The mobile phase typically consists of a gradient mixture of water (often with additives like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org

Following separation, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com ESI is particularly effective for polar metabolites. thermofisher.com Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for the analysis of complex matrices like urine or serum. researchgate.netnih.gov In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and then one or more characteristic product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. alsenvironmental.co.uk LC-MS/MS has been successfully used to quantify TCPP metabolites like bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) in human urine. researchgate.net

High-Resolution Mass Spectrometry for Transformation Product Identification

The identification of previously unknown transformation products of TCPP in the environment and in biological systems presents a significant analytical challenge. High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, is a powerful tool for this purpose. rsc.orgnih.govacs.org

Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers provide very high mass accuracy (typically below 5 ppm), allowing for the determination of the elemental composition of unknown compounds. nih.govacs.org This capability is invaluable for tentatively identifying transformation products for which no analytical standards are available. acs.orgoaepublish.com By comparing the accurate mass measurements with chemical databases, potential structures can be proposed. acs.org Furthermore, the fragmentation patterns obtained in HRMS/MS experiments provide structural information that can help to confirm the identity of these transformation products. thermofisher.comacs.org The full-spectrum acquisition capability of HRMS also allows for retrospective analysis of data, meaning that previously acquired data can be re-examined for newly identified contaminants of concern without the need for re-analysis of the samples. rsc.orgoaepublish.comresearchgate.net

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The goal of sample preparation is to extract TCPP and its metabolites from the sample matrix and to remove interfering substances that could affect the analytical measurement. The choice of the extraction method depends heavily on the type of matrix being analyzed.

Water Samples : For aqueous samples such as surface water, wastewater, and leachate, solid-phase extraction (SPE) is a commonly used technique. d-nb.info The water sample is passed through a cartridge containing a sorbent material that retains the target analytes. The analytes are then eluted with a small volume of an organic solvent.

Solid Samples (Soil, Sediment, Dust) : For solid matrices, various extraction techniques can be employed.

Soxhlet Extraction : A classical method involving the continuous extraction of the sample with an organic solvent like toluene. chinesestandard.net

Ultrasonic Extraction (Sonication) : The sample is mixed with a solvent (e.g., a mixture of hexane (B92381) and acetone) and subjected to ultrasonic waves to enhance the extraction efficiency. cec.orgnih.govresearchgate.net

Pressurized Liquid Extraction (PLE) : This technique uses elevated temperatures and pressures to extract the analytes more efficiently and with less solvent compared to traditional methods. chemrxiv.orgresearchgate.net

Biological Samples (Plasma, Urine, Hair, Tissues) : The analysis of biological samples often requires more rigorous cleanup steps.

Protein Precipitation : For plasma or serum samples, proteins are often precipitated using an acid like trichloroacetic acid or a solvent like acetonitrile, followed by extraction of the supernatant. nih.govnih.govnih.gov

Liquid-Liquid Extraction (LLE) : The sample is partitioned between two immiscible liquids to separate the analytes from interfering components.

Solid-Phase Extraction (SPE) : Mixed-mode anion exchange SPE cartridges have been used to extract TCPP metabolites from urine. researchgate.net

For hair samples, pulverization followed by pressurized liquid extraction has been shown to be effective. chemrxiv.org

Following the initial extraction, a cleanup step, often using SPE, may be necessary to remove co-extracted interfering compounds before instrumental analysis. nih.gov

Table 2: Common Extraction Techniques for TCPP in Various Matrices

| Matrix | Extraction Technique | Typical Solvents | Reference |

| Water | Solid-Phase Extraction (SPE) | - | d-nb.info |

| Textiles, Leather, Plastics | Ultrasonic Extraction | Toluene | google.com |

| Toys | Soxhlet Extraction | Toluene | chinesestandard.net |

| Dust | Ultrasonic Extraction | Hexane/Acetone | nih.gov |

| Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Acetone | researchgate.net |

| Plasma/Serum | Protein Precipitation & LLE | Trichloroacetic acid, Toluene | nih.gov, nih.gov |

| Urine | Solid-Phase Extraction (SPE) | - | researchgate.net |

| Hair | Pressurized Liquid Extraction (PLE) | - | chemrxiv.org |

Spectroscopic and Other Advanced Detection Methods

While chromatography-mass spectrometry combinations are the most prevalent, other detection methods have also been utilized.

Gas Chromatography with Flame Photometric Detection (GC-FPD) : This technique is specific for phosphorus-containing compounds. nih.govnih.gov The FPD measures the chemiluminescence of phosphorus compounds in a hydrogen-rich flame, providing high selectivity for analytes like TCPP. nih.gov It has been successfully used to quantify TCPP in rat and mouse plasma. nih.govnih.gov

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) : Similar to FPD, the NPD is highly selective for nitrogen- and phosphorus-containing compounds, making it suitable for TCPP analysis. nih.gov

Bioluminescence-based Bioassays : Some research has explored the use of recombinant luminescent bacteria for the detection of soil pollutants, which could potentially be applied to screen for TCPP. dntb.gov.ua These methods are generally used for screening purposes rather than for precise quantification.

These alternative detectors can be cost-effective and robust for specific applications, although they generally lack the high level of confirmation provided by mass spectrometry.

Mechanistic and Theoretical Investigations of Trichloropropylphosphate Reactions and Interactions

Quantum Chemical Calculations and Molecular Modeling of Degradation Pathways

Quantum chemical calculations and molecular modeling are powerful tools for elucidating the transformation mechanisms of organic pollutants like TCPP. These computational methods provide insights into the electronic structure and energetic profiles of reactions that are often difficult to obtain through experimental means alone.

Predicting the energy barriers and reaction kinetics of TCPP degradation is crucial for assessing its environmental persistence. Theoretical calculations can determine the activation energies for various potential degradation reactions, such as hydrolysis and oxidation. For instance, density functional theory (DFT) has been employed to model the hydrolysis of TCPP under different pH conditions. These studies have shown that the energy barriers for the cleavage of the phosphate (B84403) ester bonds are significant, contributing to the compound's relative stability in aqueous environments.

Advanced computational models have also been used to investigate the kinetics of TCPP degradation by hydroxyl radicals (•OH), which are highly reactive species present in the atmosphere and aquatic systems. By calculating the rate constants for these reactions, scientists can predict the atmospheric lifetime of TCPP and its contribution to long-range transport.

Table 1: Predicted Energy Barriers for TCPP Degradation Pathways

| Degradation Pathway | Reactant | Calculated Energy Barrier (kJ/mol) |

| Hydrolysis (Neutral) | H₂O | High |

| Hydrolysis (Acidic) | H₃O⁺ | Moderately High |

| Hydrolysis (Basic) | OH⁻ | Moderate |

| Oxidation | •OH | Low to Moderate |

Note: The values presented are qualitative representations based on typical findings in computational studies and may vary depending on the specific computational methods and conditions used.

Frontier molecular orbital (FMO) theory provides a framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting how a molecule will interact with other chemical species. In the context of TCPP, FMO analysis helps to identify the most likely sites for nucleophilic or electrophilic attack.

For example, analysis of the HOMO and LUMO of the TCPP molecule can reveal that the phosphorus atom is a primary site for nucleophilic attack, such as by a hydroxide (B78521) ion during hydrolysis. Conversely, the distribution of the LUMO can indicate the regions of the molecule most susceptible to attack by electrophiles. This information is invaluable for elucidating the detailed step-by-step mechanisms of TCPP's degradation reactions.

Structure-Activity Relationship (SAR) Studies for Environmental Behavior Prediction

Structure-Activity Relationship (SAR) models are predictive tools that correlate the chemical structure of a compound with its physicochemical properties and biological or environmental activities. vdoc.pub For TCPP, SARs can be used to estimate properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), all of which are critical for predicting its environmental distribution and fate. vdoc.pub

The inherent properties of a substance, which are a direct consequence of its molecular structure, define its potential hazards and influence its interaction with the environment. vdoc.pub SAR models leverage these relationships to provide estimations where experimental data may be lacking. For TCPP, the presence of both the phosphate group and the chlorinated propyl chains significantly influences its behavior. The polar phosphate ester group affects its solubility in water, while the chlorinated alkyl chains contribute to its lipophilicity and potential for bioaccumulation.

Mechanistic Insights into Environmental Persistence and Reactivity

The environmental persistence of TCPP is a result of its chemical structure, which imparts a notable resistance to degradation. The phosphate ester bonds are relatively stable, particularly under neutral pH conditions. Furthermore, the chlorine atoms on the propyl chains can influence the electronic properties of the molecule, affecting its reactivity.

Mechanistic studies have shown that the primary degradation pathways for TCPP in the environment are hydrolysis and, to a lesser extent, photolysis and biodegradation. The rate of hydrolysis is highly dependent on pH, with faster degradation observed under alkaline conditions. The reactivity of TCPP with atmospheric oxidants like the hydroxyl radical is a key factor in its atmospheric lifetime. Understanding these fundamental mechanisms is essential for developing a comprehensive picture of TCPP's environmental risk profile.

Comparative Academic Studies of Trichloropropylphosphate Within the Organophosphorus Ester Family

Comparative Environmental Fate and Distribution of Related Organophosphorus Flame Retardants

Trichloropropylphosphate (TCPP) is a prominent member of the organophosphorus ester (OPE) family, a class of compounds widely used as flame retardants and plasticizers. bohrium.comresearchgate.net The environmental distribution of TCPP is extensive, with its presence documented in various environmental compartments globally. bohrium.comoup.com This is largely due to its use as an additive in a multitude of consumer and industrial products, from which it can be released into the environment through volatilization, leaching, and abrasion. mdpi.comd-nb.info

In comparison to other OPEs, TCPP is frequently detected in indoor and outdoor air, surface water, and even in remote regions like the Arctic, indicating its potential for long-range atmospheric transport. oup.comresearchgate.netaaqr.org Studies have shown that chlorinated OPEs, such as TCPP and tris(2-chloroethyl) phosphate (B84403) (TCEP), are often the most prevalent OPEs found in various environmental media. tandfonline.commdpi.com For instance, in aquatic environments, TCPP and TCEP are often dominant, which may be linked to their recalcitrance in conventional wastewater treatment processes. researchgate.netmdpi.commdpi.com

The physicochemical properties of OPEs, such as their solubility, vapor pressure, and octanol-water partition coefficient (log Kow), significantly influence their environmental fate and distribution. bohrium.comhep.com.cn While some OPEs are more volatile and tend to be found in the gas phase of the atmosphere, others with lower volatility, like TCPP, are often associated with particulate matter. aaqr.orgnih.gov This association with particles can increase their environmental persistence. nih.gov

In soil and sediment, the distribution of OPEs is influenced by their sorption behavior, which is related to their chemical structure and the organic matter content of the soil. hep.com.cnmdpi.com Chlorinated OPEs like TCPP have been found to be among the primary OPE residues in agricultural soils. mdpi.com The uptake and accumulation of TCPP in plants have also been observed, suggesting a potential pathway for entry into the food chain. hep.com.cnbohrium.com

A comparative analysis of OPEs in house dust from different countries revealed that the composition profiles can vary significantly, with TCPP being a major component in some regions. nih.gov This highlights the influence of local usage patterns on indoor environmental contamination.

| Compound | Predominant Environmental Matrices | Key Distribution Characteristics |

| This compound (TCPP) | Indoor & Outdoor Air, Surface Water, Dust, Soil, Biota | Frequently detected; associated with particulate matter; potential for long-range transport. oup.comresearchgate.nettandfonline.commdpi.com |

| Tris(2-chloroethyl) phosphate (TCEP) | Indoor & Outdoor Air, Surface Water, Dust | Often co-occurs with TCPP; high detection frequency in aquatic environments. aaqr.orgtandfonline.commdpi.com |

| Tris(2-butoxyethyl) phosphate (TBOEP) | Indoor Dust, Surface Water | High concentrations in indoor dust in some regions; abundant in some wastewater effluents. mdpi.comnih.gov |

| Triphenyl phosphate (TPHP) | Dust, Aquatic Organisms | Commonly found in dust and has been detected in various aquatic species. tandfonline.comsci-hub.se |

| Tri-n-butyl phosphate (TNBP) | Atmosphere, Aquatic Organisms | Indicative of industrial usage; can be found in fish. oup.comtandfonline.com |

Comparative Degradation Kinetics and Mechanisms Across Organophosphorus Compounds

The environmental persistence of organophosphorus esters (OPEs) is determined by their susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical degradation. The degradation kinetics and mechanisms can vary significantly among different OPEs, influenced by their chemical structure.

Chlorinated OPEs, such as this compound (TCPP) and Tris(2-chloroethyl) phosphate (TCEP), are generally more resistant to biodegradation than their non-chlorinated counterparts. mdpi.commdpi.com Studies have shown that conventional activated sludge processes in wastewater treatment plants have limited success in removing chlorinated OPEs. mdpi.comdiva-portal.org For instance, one study reported removal rates of only 12.3% for TCEP and 11.8% for TCPP. mdpi.com In contrast, alkyl and aryl OPEs tend to be more readily biodegradable. mdpi.com

Photodegradation, particularly through advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH), has been shown to be an effective method for degrading TCPP and other recalcitrant OPEs. mdpi.comrhhz.netnih.gov The UV/H₂O₂ process, for example, can effectively degrade TCPP through hydroxylation, leading to its mineralization into smaller, less harmful compounds. nih.govnih.govresearchgate.net The degradation kinetics of TCPP under UV irradiation can be influenced by factors such as pH and the presence of other water constituents like humic acid. nih.govnih.gov The second-order rate constant for the reaction between TCPP and the hydroxyl radical has been determined to be approximately 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net

The thermal degradation of OPEs is also a key area of study, particularly in understanding their flame retardant mechanisms. researchgate.net The initial step in the thermal degradation of many OPEs is the elimination of a phosphorus acid, though the temperature at which this occurs varies depending on the chemical structure. researchgate.net Alkyl phosphates tend to degrade at lower temperatures compared to aryl phosphates, while phosphonates and phosphinates require much higher temperatures. researchgate.net

The degradation pathways of OPEs are complex and can involve multiple steps, including hydroxylation, dechlorination, and cleavage of the ester bonds. rhhz.netnih.gov For example, the degradation of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) through electrochemical oxidation involves both hydroxylation and dichlorination. rhhz.net Similarly, the photocatalytic degradation of TCPP using TiO₂ also proceeds through the action of hydroxyl radicals, breaking down the molecule into smaller organic compounds, phosphate, and chloride ions. tandfonline.com

| Compound | Primary Degradation Pathways | Key Kinetic Findings |

| This compound (TCPP) | Photodegradation (UV/H₂O₂), Biodegradation (limited) | Second-order rate constant with •OH is ~4.35 x 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net Follows pseudo-first-order kinetics in UV/H₂O₂ systems. nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Photodegradation, Biodegradation (limited) | Can be degraded by UV/H₂O₂ and other AOPs. nih.gov Resistant to conventional wastewater treatment. mdpi.com |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Electrochemical Oxidation, Photodegradation | Degradation involves hydroxylation and dichlorination. rhhz.net |

| Alkyl Phosphates (general) | Biodegradation, Thermal Degradation | Generally more biodegradable than chlorinated OPEs. mdpi.com Decompose at relatively low temperatures. researchgate.net |

| Aryl Phosphates (general) | Biodegradation, Thermal Degradation | Thermal degradation occurs at higher temperatures than alkyl phosphates. researchgate.net |

Methodological Comparisons in Research on Organophosphorus Esters

The accurate and reliable analysis of organophosphorus esters (OPEs) in various environmental matrices is crucial for understanding their fate, distribution, and potential risks. A variety of analytical techniques are employed for this purpose, each with its own advantages and limitations.

Sample preparation is a critical first step and often involves extraction and clean-up to remove interfering substances. bohrium.com Common extraction methods for solid samples like dust and soil include accelerated solvent extraction (ASE), ultrasonic-assisted extraction (UAE), and Soxhlet extraction. bohrium.com For water samples, solid-phase extraction (SPE) is frequently used. sci-hub.se

The instrumental analysis of OPEs is typically performed using gas chromatography (GC) or liquid chromatography (LC), coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). bohrium.comwalisongo.ac.id The choice of instrument depends on the physicochemical properties of the specific OPEs being analyzed, such as their volatility and polarity. bohrium.com

GC-MS is a widely used technique, but it can be susceptible to matrix effects, where other components in the sample extract can enhance or suppress the analyte signal, leading to inaccurate quantification. sci-hub.se Large-volume injection techniques can be employed to improve sensitivity. sci-hub.se LC-MS/MS has been shown to offer excellent performance in terms of both precision and accuracy for a wide range of OPEs and is often considered the preferred method, especially for less volatile or thermally labile compounds. walisongo.ac.id

Inter-laboratory comparison studies have highlighted the challenges in achieving consistent and accurate results for all OPEs across different laboratories. walisongo.ac.id While there is generally good agreement for many common OPEs, some compounds, such as tri-m-tolyl phosphate and tris(2-butoxyethyl) phosphate, have shown poorer performance, indicating a need for method improvement. walisongo.ac.id The use of isotopically labeled internal standards is a key strategy to compensate for matrix effects and improve the accuracy of quantification. sci-hub.se

The development of analytical methods also extends to the detection of OPE metabolites in biological samples, which is important for human biomonitoring studies. researchgate.netnih.gov Urine is a common matrix for assessing exposure, and methods have been developed to measure specific metabolites of OPEs like TCPP. researchgate.netnih.gov

| Analytical Technique | Common Sample Types | Advantages | Disadvantages/Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Dust, Water, Biota | Good for volatile and semi-volatile OPEs. bohrium.com | Potential for matrix effects; may not be suitable for thermally labile compounds. sci-hub.sewalisongo.ac.id |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Air, Dust, Water, Biota | Higher selectivity and sensitivity than GC-MS. walisongo.ac.id | Still susceptible to some matrix effects. walisongo.ac.id |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Dust, Biota, Urine | Excellent for a wide range of OPEs, including non-volatile and thermally labile ones; high precision and accuracy. walisongo.ac.id | Can be affected by contamination from laboratory materials. nih.gov |

| Solid-Phase Extraction (SPE) | Water | Effective for concentrating OPEs from aqueous samples. sci-hub.se | Requires optimization for different OPEs and water matrices. |

| Accelerated Solvent Extraction (ASE) | Soil, Dust, Biota | Automated and efficient for solid samples. bohrium.com | Requires specialized equipment. |

Role of Trichloropropylphosphate in Advanced Materials Science and Engineering

Chemical Incorporation and Functionalization in Polymer Systems

TCPP is primarily employed as an additive, or non-reactive, flame retardant. This means it is physically incorporated into the polymer matrix rather than being chemically bound to the polymer chains. nbinno.com The incorporation process involves blending TCPP, a colorless to pale yellow liquid, with the polymer resins or polyols before the polymerization or curing process. qichenchemical.com Its excellent solubility in most organic solvents and good compatibility with a wide range of resins facilitates a homogenous distribution within the material. green-mountainchem.comadditivesforpolymer.com

This additive approach is prevalent in numerous polymer systems, including:

Polyvinyl Chloride (PVC): In PVC applications, TCPP serves a dual role as both a flame retardant and a plasticizer, enhancing the material's flexibility and processability. sinorawchemical.comgneebio.com

Epoxy Resins: It is incorporated into epoxy resin formulations to improve their fire resistance, which is critical for applications in electronics and construction laminates. green-mountainchem.commade-in-china.com

Other Polymers: TCPP also finds use in phenolics, adhesives, and coatings to meet various fire safety standards. qichenchemical.comsinocurechem.com

Because TCPP is not chemically bonded to the polymer, it can migrate out of the material over time, a characteristic that is a subject of ongoing research. researchgate.net The physical interactions, such as dipole-dipole interactions and hydrogen bonds between the polar groups in TCPP and the polymer, are crucial for its retention within the matrix. pufr.net

Molecular Mechanisms of Flame Retardancy in Polymeric Composites

The flame retardant efficacy of TCPP stems from the synergistic action of its phosphorus and chlorine components, which enables it to function in both the gas phase and the condensed (solid) phase of a fire. researchgate.net

Gas-Phase Mechanism: When the polymer composite is exposed to the high temperatures of a fire, TCPP undergoes thermal decomposition. This decomposition releases chlorine-containing compounds. pufr.net These compounds act as radical scavengers in the flame, interrupting the exothermic chain reactions that sustain combustion. Specifically, they react with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, effectively quenching the fire in the gas phase. nbinno.compufr.net

Condensed-Phase Mechanism: Simultaneously, in the solid material, the phosphate (B84403) part of the TCPP molecule decomposes to form phosphoric acid. pufr.net The phosphoric acid acts as a catalyst in the condensed phase, promoting the dehydration and cross-linking of the polymer. This process leads to the formation of a stable, insulating layer of char on the material's surface. mdpi.com This char layer serves multiple protective functions:

It acts as a physical barrier, shielding the underlying polymer from heat and flame.

It limits the diffusion of oxygen into the material, starving the fire.

It reduces the release of flammable volatile gases from the decomposing polymer into the gas phase. nbinno.com

This dual-action mechanism makes TCPP a highly effective flame retardant, capable of both slowing flame spread and reducing heat release from the burning material. nih.gov

Influence on Material Processing and Performance Attributes

The addition of TCPP to polymer systems has a notable influence on both the processing of the material and the performance attributes of the final product.

Influence on Processing: As a liquid additive with low viscosity (typically 60-70 mPa·s at 25°C), TCPP often acts as a processing aid. green-mountainchem.comsinocurechem.com In polyurethane systems, it can lower the viscosity of the polyol blend, which improves flowability and ease of mixing during foam production. qichenchemical.comnih.gov This can be particularly advantageous in the manufacturing of complex molded parts.

Influence on Performance Attributes: TCPP's impact on the final properties of the material is multifaceted:

Plasticization: TCPP functions as a plasticizer, increasing the flexibility and softness of the polymer matrix. sinorawchemical.com While this is desirable in flexible PVC, in rigid materials like polyurethane foams, this plasticizing effect can lead to a decrease in certain mechanical properties, such as compressive strength, and a reduction in the glass transition temperature (Tg) as the concentration of TCPP increases. tandfonline.comresearchgate.net

Other Attributes: Beyond flame retardancy, TCPP is reported to enhance other material properties, such as moisture resistance, low-temperature resistance, and antistatic capabilities. additivesforpolymer.comosakimya.com.trspecialchem.com

The table below presents research findings on the effect of varying concentrations of TCPP on the properties of rigid polyurethane foam (RPUF).

| Property | Pure RPUF | RPUF + 10 wt% TCPP | RPUF + 20 wt% TCPP |

| Density ( kg/m ³) | 35.1 | 38.6 | 41.2 |

| Compressive Strength (kPa) | 227 | 205 | 186 |

| Limiting Oxygen Index (LOI, %) | 19.1 | 21.4 | 22.9 |

| UL-94 Vertical Burn Test Rating | No Rating | V-1 | V-0 |

| Data synthesized from a comparative study on flame retardant performance in rigid polyurethane foams. tandfonline.com |

As the data indicates, increasing the TCPP content significantly improves the flame retardant properties (higher LOI, better UL-94 rating) but also leads to an increase in density and a decrease in compressive strength, illustrating the trade-offs involved in material formulation. tandfonline.com

Q & A

Q. What analytical methods are recommended for quantifying TCPP in environmental samples, and how can cross-contamination be minimized?

To quantify TCPP in environmental matrices (e.g., wastewater, sludge), use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated TCPP) to correct for matrix effects . For isomer-specific analysis, employ high-resolution chromatography (e.g., UPLC with a C18 column) coupled with high-resolution mass spectrometry (HRMS) to resolve structural analogs like tris(1-chloro-2-propyl) phosphate and tris(2-chloro-1-propyl) phosphate . To minimize cross-contamination, pre-clean glassware with acetone and hexane, and use procedural blanks during extraction.

Q. How can TCPP's hydrolysis stability in polymer matrices be experimentally evaluated under varying environmental conditions?

Design accelerated aging experiments using controlled humidity chambers (e.g., 30–90% RH) and temperatures (20–60°C) to simulate long-term exposure. Monitor TCPP leaching via solid-phase extraction (SPE) followed by LC-MS/MS. Complement with Fourier-transform infrared spectroscopy (FTIR) to detect phosphate ester bond degradation and thermogravimetric analysis (TGA) to assess thermal stability . For statistical rigor, apply a factorial design to evaluate interactions between humidity, temperature, and polymer composition.

Q. What are the standard protocols for assessing TCPP's flame-retardant efficacy in polyurethane foams?

Use limiting oxygen index (LOI) tests (ASTM D2863) and cone calorimetry (ISO 5660-1) to measure ignition time, heat release rate (HRR), and smoke production. Optimize TCPP concentration (typically 10–20 wt%) via response surface methodology (RSM) to balance flammability reduction with foam mechanical properties (e.g., compressive strength tested per ASTM D1621) . Include control groups with alternative flame retardants (e.g., triphenyl phosphate) for comparative analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives of TCPP across different studies?

Conduct a systematic meta-analysis of peer-reviewed data, stratifying by environmental compartment (e.g., water vs. soil), pH, and microbial activity. Perform controlled microcosm experiments under standardized conditions (e.g., OECD 307 guidelines) to isolate degradation pathways. Use QSAR modeling to predict hydrolysis rates based on TCPP's log Kow (2.59) and pH-dependent speciation . Discrepancies may arise from isomer-specific degradation kinetics, necessitating isomer-resolved analytics .

Q. What methodologies are suitable for elucidating TCPP's endocrine-disrupting mechanisms in aquatic organisms?

Combine in vitro receptor-binding assays (e.g., estrogen receptor alpha luciferase reporter gene assays) with in vivo zebrafish embryo toxicity tests (OECD 236). For mechanistic insights, apply transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis) and metabolomic analysis to detect TCPP-derived metabolites. Dose-response studies should use environmentally relevant concentrations (ng/L to μg/L) . Cross-validate findings with computational models like molecular docking to predict TCPP’s affinity for nuclear receptors.

Q. How can isomer-specific differences in TCPP’s environmental fate and toxicity be systematically investigated?

Synthesize or source individual TCPP isomers (e.g., tris(1-chloro-2-propyl) phosphate vs. tris(2-chloro-1-propyl) phosphate) and characterize their octanol-water partition coefficients (log Kow)and soil adsorption coefficients (Kd)using shake-flask methods and batch sorption experiments, respectively. For toxicity, compare isomers in Daphnia magna acute toxicity assays (OECD 202) andalgae growth inhibition tests (OECD 201). Usequantitative structure-activity relationship (QSAR) models to correlate substituent positions with bioactivity .

Q. What experimental designs are optimal for studying TCPP’s synergistic effects with other organophosphate flame retardants (OPFRs)?

Adopt a fractional factorial design to evaluate binary/ternary mixtures (e.g., TCPP with TCEP or TDCPP) in cell-based assays (e.g., HepG2 cytotoxicity) or soil microbial communities. Analyze interactions via concentration addition (CA) and independent action (IA) models. For environmental relevance, use concentration ratios reported in municipal wastewater (e.g., TCPP:TCEP = 3:1) . Advanced metabolomics (e.g., GC-TOF-MS) can identify shared perturbation pathways (e.g., oxidative stress).

Methodological Notes

- Data Contradiction Analysis : Always cross-reference findings with isomer-specific data and environmental context (e.g., pH, organic carbon content) .

- Toxicological Extrapolation : When extrapolating from class-based studies (e.g., organophosphates), validate assumptions via benchmark dose modeling and species-sensitivity distributions (SSDs) .

- Environmental Sampling : For field studies, use passive sampling devices (e.g., POCIS) to capture time-weighted average concentrations of TCPP in water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.